molecular formula C12H16FN3O2 B1398794 1-(3-Fluoro-4-nitrobenzyl)-4-methylpiperazine CAS No. 1094554-37-6

1-(3-Fluoro-4-nitrobenzyl)-4-methylpiperazine

Cat. No.: B1398794
CAS No.: 1094554-37-6
M. Wt: 253.27 g/mol
InChI Key: RQYQGRFKCJRQNF-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-nitrobenzyl)-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a 3-fluoro-4-nitrobenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-nitrobenzyl)-4-methylpiperazine typically involves the reaction of 3-fluoro-4-nitrobenzyl bromide with 4-methylpiperazine. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-nitrobenzyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group on the piperazine ring can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Nucleophilic substitution: Formation of substituted piperazines.

    Reduction: Formation of 1-(3-fluoro-4-aminobenzyl)-4-methylpiperazine.

    Oxidation: Formation of 1-(3-fluoro-4-nitrobenzyl)-4-carboxypiperazine.

Scientific Research Applications

1-(3-Fluoro-4-nitrobenzyl)-4-methylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-nitrobenzyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups play a crucial role in modulating the compound’s binding affinity and specificity. The piperazine ring provides a scaffold that can interact with various biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-nitrobenzyl bromide
  • 4-Fluoro-3-nitrobenzyl alcohol
  • 3-Fluoro-4-(hydroxymethyl)benzonitrile

Uniqueness

1-(3-Fluoro-4-nitrobenzyl)-4-methylpiperazine is unique due to the presence of both a fluoro and a nitro group on the benzyl moiety, which imparts distinct electronic properties. Additionally, the methyl substitution on the piperazine ring enhances its lipophilicity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

1-[(3-fluoro-4-nitrophenyl)methyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O2/c1-14-4-6-15(7-5-14)9-10-2-3-12(16(17)18)11(13)8-10/h2-3,8H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYQGRFKCJRQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-methyl piperazine (1.97 mL, 17.8 mmol) was added dropwise to a solution of 3-fluoro-4-nitrobenzaldehyde (1.50 g, 8.88 mmol) and acetic acid (0.20 mL, 3.54 mmol) in toluene (8.4 mL) at room temperature. The reaction mixture was stirred for 1.5 h at room temperature before the addition of further toluene (3.15 mL) and sodium triacetoxyborohydride (2.97 g, 14.0 mmol). The reaction mixture was stirred for 70 min and then further sodium triacetoxyborohydride (0.40 g, 1.9 mmol) was added. The reaction mixture was stirred for 50 min, and then quenched by the addition of MeOH (2 mL) and saturated aqueous NaHCO3 (10 mL). The reaction mixture was stirred for 30 min. The phases were separated and the aqueous layer was extracted with toluene (2×20 mL, 1×10 mL). The combined organic extracts were concentrated under reduced pressure and purified by flash column chromatography (EtOAc:MeOH:NEt3 19:1:0.1) to give the title compound (1.85 g, 82%) as an orange oil.
Quantity
1.97 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
2.97 g
Type
reactant
Reaction Step Three
Quantity
3.15 mL
Type
solvent
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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